molecular formula C16H17Cl2N3O3S B8218639 Ethyl 4-((3,5-dichloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate

Ethyl 4-((3,5-dichloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate

Cat. No.: B8218639
M. Wt: 402.3 g/mol
InChI Key: FVVBUCDFBVBCBE-UHFFFAOYSA-N
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Description

Ethyl 4-((3,5-dichloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C16H17Cl2N3O3S and its molecular weight is 402.3 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 4-((3,5-dichloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate (CAS No. 330785-82-5) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula

  • Chemical Formula : C16H18ClN3O4S
  • Molecular Weight : 383.85 g/mol

Structural Features

The compound features a pyrimidine core substituted with a carboxylate group, a methylthio group, and a dichloromethoxybenzyl amino moiety. This unique structure may contribute to its biological activity.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within cells. Research indicates that it may act as an inhibitor of certain kinases, which play crucial roles in cell signaling pathways involved in cancer progression and other diseases.

Anticancer Activity

Preliminary studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, it has been suggested that such compounds can inhibit the proliferation of cancer cells by targeting protein kinases involved in cell cycle regulation .

In Vitro Studies

In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

Pharmacological Profile

The pharmacological profile includes:

  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for related compounds have been reported in the low micromolar range against various cancer cell lines, indicating potent activity .
  • Selectivity : It shows selectivity towards certain kinases over others, minimizing off-target effects which are crucial for therapeutic applications .

Case Studies

  • Study on Cell Line Sensitivity : A study evaluated the sensitivity of different cancer cell lines to this compound. Results indicated that some lines were more susceptible due to overexpression of specific kinases targeted by the compound .
  • Combination Therapy Potential : Research suggests that combining this compound with established chemotherapeutics can enhance efficacy and reduce resistance mechanisms in cancer cells .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anticancer ActivityInduces apoptosis in cancer cell lines
Kinase InhibitionTargets specific kinases involved in cell cycle regulation
Combination TherapyEnhances efficacy when used with other chemotherapeutics

Properties

IUPAC Name

ethyl 4-[(3,5-dichloro-4-methoxyphenyl)methylamino]-2-methylsulfanylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3O3S/c1-4-24-15(22)10-8-20-16(25-3)21-14(10)19-7-9-5-11(17)13(23-2)12(18)6-9/h5-6,8H,4,7H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVBUCDFBVBCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NCC2=CC(=C(C(=C2)Cl)OC)Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.